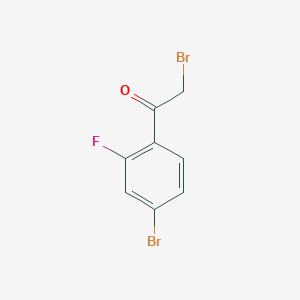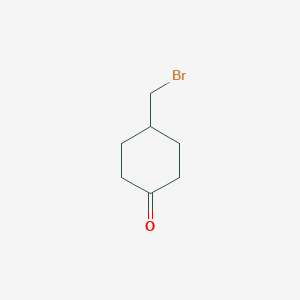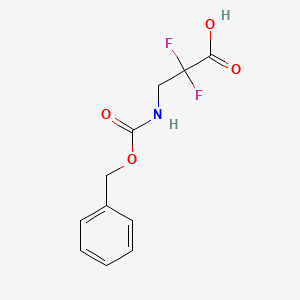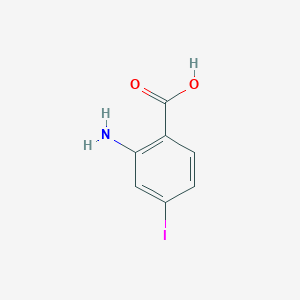
2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone
概要
説明
2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone , also known as Bromo-4-fluoroacetophenone , has the chemical formula C~8~H~6~BrFO and a molecular weight of 217.035 g/mol . It is a synthetic organic compound with intriguing properties.
Synthesis Analysis
The synthesis of this compound involves the bromination of an acetophenone derivative. Specific synthetic routes may vary, but one common method is the reaction of 4-fluoroacetophenone with bromine. The resulting product is 2-bromo-1-(4-bromo-2-fluorophenyl)ethanone .
Molecular Structure Analysis
The molecular structure of 2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone consists of a central ethanone (ketone) group attached to a 4-bromo-2-fluorophenyl moiety. The bromine atoms are strategically positioned, contributing to its unique properties .
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including nucleophilic substitutions, acylations, and cross-coupling reactions. Its reactivity arises from the electrophilic nature of the carbonyl group and the halogen substituents .
Physical And Chemical Properties Analysis
科学的研究の応用
Organic Synthesis Intermediate
2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone: serves as a valuable intermediate in organic synthesis. It can be utilized in various chemical reactions to synthesize complex molecules due to its reactive bromine atoms, which can be substituted with other groups or participate in coupling reactions .
Pharmaceutical Research
This compound is explored in pharmaceutical research for the development of new drugs. Its structure is a key component in the synthesis of molecules with potential medicinal properties, such as anti-inflammatory agents .
Material Science
In material science, 2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone is used to modify the properties of polymers and create new materials with desired characteristics like increased durability or specific conductivity .
Analytical Chemistry
As a standard in analytical chemistry, this compound helps in the calibration of instruments and the development of analytical methods, ensuring accurate measurement of chemical substances in various samples .
Catalyst Development
Researchers use 2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone in the design and synthesis of catalysts. These catalysts can accelerate chemical reactions, which is crucial in industrial processes to increase efficiency and reduce costs .
Agrochemical Synthesis
The compound finds application in the synthesis of agrochemicals. It can lead to the development of new pesticides or herbicides, contributing to more effective crop protection strategies .
作用機序
特性
IUPAC Name |
2-bromo-1-(4-bromo-2-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2FO/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDUJSBRWLHLME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50622610 | |
| Record name | 2-Bromo-1-(4-bromo-2-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone | |
CAS RN |
869569-77-7 | |
| Record name | 2-Bromo-1-(4-bromo-2-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid](/img/structure/B1291528.png)

![Methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate](/img/structure/B1291531.png)


![6-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1291534.png)




![7-Bromothieno[3,2-d]pyrimidine](/img/structure/B1291557.png)


